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Compound of Interest

Compound Name:
6-Desacetyl-6-bromo-N-Boc

Palbociclib-d4

Cat. No.: B12413117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a plausible synthetic route for 6-Desacetyl-6-bromo-N-
Boc Palbociclib-d4, a deuterated analog of a key intermediate in the synthesis of Palbociclib.

This document provides a detailed experimental protocol, a summary of expected quantitative

data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy
The synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 involves a multi-step process

culminating in the coupling of a deuterated piperazine moiety with the core pyrido[2,3-

d]pyrimidinone structure. The key challenge lies in the strategic introduction of the four

deuterium atoms. A logical approach involves the use of a deuterated starting material,

specifically piperazine-d8, which is then mono-Boc protected and coupled to the pyridinyl

moiety before the final coupling step.

Experimental Protocols
This section details the step-by-step experimental procedures for the synthesis of the target

molecule.
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Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-
1-carboxylate-d4
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate-d8

A solution of piperazine-d8 dihydrochloride (1.0 eq) in a mixture of dioxane and water is cooled

to 0 °C. Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) is added portion-wise, and the reaction

mixture is stirred at room temperature overnight. The solvent is removed under reduced

pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is

washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl

piperazine-1-carboxylate-d8 as a white solid.

Step 2: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4

To a solution of tert-butyl piperazine-1-carboxylate-d8 (1.0 eq) and 5-bromo-2-nitropyridine

(1.05 eq) in dimethyl sulfoxide (DMSO) is added triethylamine (2.0 eq). The reaction mixture is

heated to 70 °C and stirred for 24 hours. After cooling to room temperature, water is added to

precipitate the product. The solid is collected by filtration, washed with water, and dried under

vacuum to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4.

Step 3: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

A suspension of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d4 (1.0 eq) and

palladium on carbon (10% w/w, 0.1 eq) in methanol is stirred under a hydrogen atmosphere (1

atm) at room temperature for 12 hours. The reaction mixture is filtered through a pad of Celite,

and the filtrate is concentrated under reduced pressure to give tert-butyl 4-(6-aminopyridin-3-

yl)piperazine-1-carboxylate-d4 as a solid.

Synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-
(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
This key intermediate can be synthesized according to published procedures.[1][2] A notable

route starts from thiouracil and involves methylation, nucleophilic substitution, bromination,

another nucleophilic substitution, Heck reaction, ring closure, oxidation, and a final bromination

to yield the desired product with an overall yield of approximately 35%.[1]
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Synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
A suspension of 6-bromo-8-cyclopentyl-2-(methylsulfinyl)-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-

one (1.0 eq) and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (1.4 eq) in

toluene is heated under a nitrogen atmosphere at reflux for 24 hours.[3] The reaction progress

is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the

resulting solid is collected by filtration, washed with toluene, and dried under vacuum to afford

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4.

Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the

synthesis.
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Step Reactant Product
Expected Yield
(%)

Purity (by
HPLC) (%)

2.1. Step 1
Piperazine-d8

dihydrochloride

tert-butyl

piperazine-1-

carboxylate-d8

85-95 >98

2.1. Step 2

tert-butyl

piperazine-1-

carboxylate-d8,

5-bromo-2-

nitropyridine

tert-butyl 4-(6-

nitropyridin-3-

yl)piperazine-1-

carboxylate-d4

70-80 >97

2.1. Step 3

tert-butyl 4-(6-

nitropyridin-3-

yl)piperazine-1-

carboxylate-d4

tert-butyl 4-(6-

aminopyridin-3-

yl)piperazine-1-

carboxylate-d4

90-98 >98

2.3.

6-bromo-8-

cyclopentyl-2-

(methylsulfinyl)-5

-methyl-8H-

pyrido[2,3-

d]pyrimidin-7-

one, tert-butyl 4-

(6-aminopyridin-

3-yl)piperazine-

1-carboxylate-d4

6-Desacetyl-6-

bromo-N-Boc

Palbociclib-d4

60-70 >99

Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of 6-Desacetyl-6-
bromo-N-Boc Palbociclib-d4.
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Deuterated Piperazine Moiety Synthesis

Core Synthesis

Final Coupling
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Et3N, DMSO
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Palbociclib-d4

Toluene, reflux

Thiouracil
6-bromo-8-cyclopentyl-5-methyl-

2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Multi-step
synthesis
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Caption: Overall synthetic workflow for 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4.
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Start Materials:
Piperazine-d8, 5-bromo-2-nitropyridine,
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Filtration, Washing

Analysis:
HPLC, NMR, MS

Final Product:
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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n-boc-palbociclib-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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